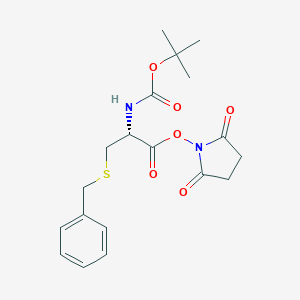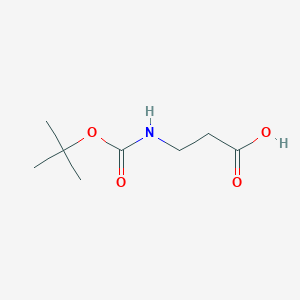
Boc-cys(bzl)-osu
Vue d'ensemble
Description
“Boc-cys(bzl)-osu” is a chemical compound used in laboratory settings and in the synthesis of other substances . It is also known as Boc-S-benzyl-L-cysteine .
Synthesis Analysis
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .Molecular Structure Analysis
The molecular formula of “Boc-cys(bzl)-osu” is C19H24N2O6S . Its average mass is 408.469 Da and its mono-isotopic mass is 408.135498 Da .Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis
“Boc-cys(bzl)-osu” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS) : Boc-cys(bzl)-osu is used in SPPS, particularly in the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is crucial for synthesizing long and complex polypeptides, with applications ranging from pharmaceuticals to basic research (Muttenthaler, Albericio, & Dawson, 2015).
Enzymatic Synthesis of Peptides : Boc-cys(bzl)-osu is utilized in the enzymatic synthesis of peptides, including those related to HIV-1 research. Its use in papain-mediated synthesis has been reported, highlighting its role in constructing peptide bonds and terminal modifications (Chen Shao, 1992).
Study of Metal-Peptide Interactions : This compound is involved in the synthesis of peptides used to study interactions with metals like mercury. It helps in understanding the structural and conformational aspects of such interactions, which are significant in bioinorganic chemistry (Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998).
Development of Protected Peptides : Boc-cys(bzl)-osu is used in the development of fully protected peptides, which are essential for advanced peptide synthesis techniques, including the Convergent Solid-Phase Peptide Synthesis of large peptides or proteins (Albericio, Giralt, & Eritja, 1991).
Synthesis of Analogs and Derivatives : This compound is also used in the synthesis of peptide analogs and derivatives, such as in the preparation of [4-Phenylalanine]oxytocin, an inhibitor of the antidiuretic effect of 8-arginine-vasopressin (Nestor, Ferger, & Chan, 1975).
Chemical Synthesis of Tumor-Seeking Peptides : The compound is instrumental in synthesizing cyclic melanocortin analogues with potential tumor-seeking properties. Its use in solid-phase strategies highlights its importance in medicinal chemistry (Valldosera, Monsó, Xavier, Raposinho, Correia, Santos, & Gomes, 2008).
Activation of Amino Acids in Peptide Synthesis : It is used in the activation of amino acids for peptide synthesis, demonstrating its versatility in the synthesis of diverse peptide structures (Šavrda, Chertanova, & Wakselman, 1994).
Orientations Futures
The key intermediate NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This suggests potential future directions in the development of peptide synthesis with less racemization and simpler purification processes .
Mécanisme D'action
Target of Action
Boc-cys(bzl)-osu, also known as N-α-t.-Boc-S-benzyl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins. The role of Boc-cys(bzl)-osu is to protect these cysteine residues during peptide synthesis .
Mode of Action
Boc-cys(bzl)-osu interacts with its targets (cysteine residues) by attaching to them and thereby protecting the cysteine thiol group . This protection is crucial during the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The Boc-cys(bzl)-osu compound ensures that these bonds form correctly without unwanted side reactions .
Biochemical Pathways
The use of Boc-cys(bzl)-osu facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . It plays a significant role in the biochemical pathways involved in peptide synthesis and protein science .
Result of Action
The result of Boc-cys(bzl)-osu’s action is the successful synthesis of peptides and proteins with the correct structure . By protecting the cysteine residues, it allows for the accurate formation of amide bonds between amino acids, leading to the creation of the desired peptide or protein .
Action Environment
The action of Boc-cys(bzl)-osu is influenced by various environmental factors. For instance, the compound is stable under certain conditions but can be removed or deprotected under others . The choice of solvent, temperature, and other conditions can affect the efficacy and stability of Boc-cys(bzl)-osu during peptide synthesis .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(bzl)-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)







![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

